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Compound of Interest

Compound Name: 1,1'-Carbonyldiimidazole

Cat. No.: B1668759

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 1,1'-
Carbonyldiimidazole (CDI), a widely used reagent in organic synthesis, particularly in peptide
coupling and the formation of esters, amides, and carbamates.[1] The following sections detalil
its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data,
along with generalized experimental protocols for acquiring such spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For
1,1'-Carbonyldiimidazole, both *H and 3C NMR spectra provide characteristic signals
corresponding to its unique symmetric structure.

IH NMR Data

The proton NMR spectrum of 1,1'-Carbonyldiimidazole is characterized by three distinct
signals in the aromatic region, corresponding to the three different protons on the imidazole
rings.
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Chemical Shift (8)

Solvent Multiplicity Assignment
ppm
8.15-8.16 CDCls S H-2
7.43-7.44 CDClIs S H-5
7.10 CDCIs S H-4

Table 1: 'H NMR Spectroscopic Data for 1,1'-Carbonyldiimidazole.[2]
13C NMR Data

The carbon NMR spectrum shows four signals, one for the carbonyl carbon and three for the
imidazole ring carbons.

Chemical Shift (8) ppm Solvent Assighment
148.1 CDCls C=0 (Carbonyl)
137.3 CDCls C-2

131.2 CDCls C-5

117.2 CDCls C-4

Table 2: 13C NMR Spectroscopic Data for 1,1'-Carbonyldiimidazole.[2]

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR
spectrum of 1,1'-Carbonyldiimidazole is dominated by a strong absorption band
corresponding to the carbonyl group.
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Frequency (cm™?)

Technique

Assignment

~1740 KBr Pellet / ATR C=0 (Carbonyl) stretching
~3100-3150 KBr Pellet / ATR C-H (aromatic) stretching

C-N stretching and ring
~1300-1500 KBr Pellet / ATR

vibrations

Table 3: Key IR Absorption Bands for 1,1'-Carbonyldiimidazole. The availability of FTIR

spectra for 1,1'-Carbonyldiimidazole is confirmed through various sources, often obtained
using techniques like KBr pellets or ATR.[3][4][5][6]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its

fragments, which helps in determining the molecular weight and elemental composition.

The mass spectrum of 1,1'-Carbonyldiimidazole shows a prominent molecular ion peak at an

m/z of 162, consistent with its molecular formula C7HsN4O.[7][8] The fragmentation pattern is a

key identifier.

m/z Relative Intensity (%) Assignment

162 55.7 [M]* (Molecular lon)
135 11.4 [M - HCNJ*

120 38.0 [M - N2COJ*

95 28.6 [C4H3N20]*

68 100.0 [CsHaN2]* (Imidazole)
41 10.6 [C2HsN]*

40 37.9 [C2H2N]*

Table 4: Mass Spectrometry Fragmentation Data for 1,1'-Carbonyldiimidazole.[4][7]
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Experimental Protocols

The following are generalized methodologies for the acquisition of the spectroscopic data

presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of 1,1'-Carbonyldiimidazole (typically 5-25 mg) is dissolved
in approximately 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCIs) in a
standard 5 mm NMR tube.

Instrument: A high-field NMR spectrometer (e.g., 300, 400, or 600 MHz) is used.[2][7][9]

H NMR Acquisition: The spectrometer is tuned to the proton frequency. A standard one-
pulse experiment is performed. Key parameters include a 30-45° pulse angle, an acquisition
time of 2-4 seconds, and a relaxation delay of 1-5 seconds. Chemical shifts are referenced
to the residual solvent peak or an internal standard (e.g., TMS).

13C NMR Acquisition: The spectrometer is tuned to the carbon frequency. A proton-decoupled
experiment is typically run to simplify the spectrum. A larger number of scans are required
due to the lower natural abundance of 13C. Key parameters include a 30-45° pulse angle, a
wider spectral width, and a relaxation delay of 2-10 seconds.

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet): A small amount of 1,1'-Carbonyldiimidazole (1-2 mg) is
finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder. The
mixture is then pressed into a thin, transparent pellet using a hydraulic press.

Sample Preparation (ATR): A small amount of the solid sample is placed directly onto the
crystal (e.g., diamond or zinc selenide) of the Attenuated Total Reflectance (ATR) accessory.

[4]
Instrument: A Fourier-Transform Infrared (FTIR) spectrometer is used.[4]

Data Acquisition: A background spectrum of the empty sample compartment (or clean ATR
crystal) is recorded. The sample is then placed in the beam path, and the sample spectrum

© 2025 BenchChem. All rights reserved. 417 Tech Support


https://www.benchchem.com/product/b1668759?utm_src=pdf-body
https://www.rsc.org/suppdata/c8/py/c8py00256h/c8py00256h1.pdf
https://www.chemicalbook.com/SpectrumEN_530-62-1_1HNMR.htm
https://www.rsc.org/suppdata/tc/c3/c3tc31414f/c3tc31414f.pdf
https://www.benchchem.com/product/b1668759?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/1_1_-Carbonyldiimidazole
https://pubchem.ncbi.nlm.nih.gov/compound/1_1_-Carbonyldiimidazole
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1668759?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

is recorded. The final spectrum is presented in terms of absorbance or transmittance versus
wavenumber (cm~1).

Mass Spectrometry (MS)

o Sample Introduction: The sample can be introduced via a direct insertion probe for solid
samples or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for
dissolved samples.[3]

« lonization: Electron Impact (El) is a common ionization technique for this type of molecule,
typically using an electron energy of 70 eV.[7] Electrospray ionization (ESI) can also be used,
particularly in LC-MS applications.[9]

e Mass Analysis: A mass analyzer (e.g., quadrupole, time-of-flight, or ion trap) separates the
ions based on their mass-to-charge ratio (m/z).

o Detection: An electron multiplier or similar detector records the abundance of each ion. The
resulting data is plotted as a mass spectrum showing relative intensity versus m/z.

Visualized Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound like 1,1'-Carbonyldiimidazole.
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A generalized workflow for the spectroscopic analysis of 1,1'-Carbonyldiimidazole.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Profile of 1,1'-Carbonyldiimidazole: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1668759#spectroscopic-data-of-1-1-
carbonyldiimidazole-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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